7-bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one
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Overview
Description
7-bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by fluorination. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. For example, the radical benzylic bromination reaction can be employed to introduce the bromine atom .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
7-bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 7-bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one
- 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
- 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one
Uniqueness
Compared to similar compounds, 7-bromo-4,6-difluoro-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of bromine and fluorine atoms, which influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H5BrF2O |
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Molecular Weight |
247.04 g/mol |
IUPAC Name |
7-bromo-4,6-difluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H5BrF2O/c10-9-6(12)3-5(11)4-1-2-7(13)8(4)9/h3H,1-2H2 |
InChI Key |
LPUQZTQUMQJYLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2Br)F)F |
Origin of Product |
United States |
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